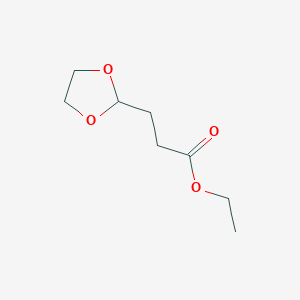

Ethyl 3-(1,3-dioxolan-2-yl)propanoate

CAS No.: 86197-13-9

Cat. No.: VC19295404

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86197-13-9 |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | ethyl 3-(1,3-dioxolan-2-yl)propanoate |

| Standard InChI | InChI=1S/C8H14O4/c1-2-10-7(9)3-4-8-11-5-6-12-8/h8H,2-6H2,1H3 |

| Standard InChI Key | SRBMYZYTVOAXBV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC1OCCO1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 3-(1,3-dioxolan-2-yl)propanoate features a 1,3-dioxolane ring—a five-membered cyclic acetal—covalently linked to a propanoate ester group. The dioxolane ring contributes to the compound’s stereoelectronic properties, while the ester moiety enhances its solubility in organic solvents. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.194 g/mol |

| Exact Mass | 174.089 Da |

| Polar Surface Area (PSA) | 44.76 Ų |

| Partition Coefficient (LogP) | 0.7026 |

The dioxolane ring adopts a puckered conformation, with the oxygen atoms at positions 1 and 3 facilitating hydrogen bonding and nucleophilic interactions .

Spectroscopic Identification

Infrared (IR) spectroscopy of related dioxolane derivatives, such as ethyl 2-methyl-1,3-dioxolane-2-propionate (CAS 941-43-5), reveals characteristic absorption bands for the C-O-C stretching vibrations of the dioxolane ring (1,050–1,150 cm) and ester carbonyl groups (1,720–1,750 cm) . Nuclear magnetic resonance (NMR) data for the parent compound would typically show distinct signals for the dioxolane protons (δ 4.8–5.2 ppm) and ethyl ester groups (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH).

Synthetic Methodologies

Direct Esterification

The most common synthesis route involves the acid-catalyzed esterification of 3-(1,3-dioxolan-2-yl)propanoic acid with ethanol:

Yields vary between 68% and 93%, depending on reaction conditions such as temperature, catalyst concentration, and solvent choice . For instance, Kanemasa et al. achieved an 85% yield using sulfuric acid as a catalyst under reflux in toluene .

Reactivity and Chemical Transformations

Hydrolysis and Ring-Opening Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to form a diol and regenerate the propanoic acid derivative:

This reactivity is exploited in prodrug design, where the dioxolane acts as a protective group for hydroxyl functionalities.

Nucleophilic Substitution

The electron-deficient carbon adjacent to the dioxolane oxygen is susceptible to nucleophilic attack. For example, Grignard reagents react with the compound to form tertiary alcohols, enabling the construction of complex polyoxygenated frameworks.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing antiviral and anticancer agents. Herdewijn et al. utilized it to develop nucleoside analogs with modified sugar moieties, enhancing metabolic stability .

Polymer Science

Incorporating the dioxolane group into polymer backbones improves material flexibility and biodegradability. Copolymers derived from Ethyl 3-(1,3-dioxolan-2-yl)propanoate exhibit tunable glass transition temperatures (), making them suitable for biomedical coatings.

Green Chemistry

The compound’s ester and acetal functionalities make it a candidate for bio-based solvents. Its low toxicity and high boiling point (~200°C, estimated) align with sustainable chemistry initiatives.

Future Directions and Research Gaps

Despite its utility, key challenges remain:

-

Stereocontrol: Current syntheses yield racemic mixtures; asymmetric methods are underexplored.

-

Thermodynamic Data: Melting points, enthalpies of formation, and solubility parameters require empirical determination.

-

Biological Profiling: Systematic studies on cytotoxicity and pharmacokinetics are needed to expand pharmaceutical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume